(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol
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Overview
Description
“(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol” is a nitrogen heterocycle . It is a complex organic compound that contains several functional groups and rings, including a benzyl group, a methylphenyl group, a sulfanyl group, and an imidazole ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic aromatic substitution and the formation of thiosemicarbazone .Scientific Research Applications
Antimicrobial Activity
Imidazole-containing compounds often exhibit potent antimicrobial properties. Researchers have synthesized various imidazole derivatives and evaluated their effectiveness against bacterial, fungal, and parasitic infections . The compound may serve as a potential antimicrobial agent, contributing to the fight against drug-resistant pathogens.
Mechanism of Action
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin , which plays a crucial role in cell division and growth.
Mode of Action
It’s known that compounds binding to the colchicine site of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound likely affects the microtubule dynamics pathway, given its potential interaction with tubulin . Disruption of this pathway can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential interaction with tubulin . By binding to the colchicine site of tubulin, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This can result in the inhibition of cell growth and proliferation.
Future Directions
The future directions for research on “(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol” and similar compounds could include further exploration of their biological activities and potential applications in medicine, given their wide range of biological activities . Additionally, further studies could focus on optimizing the synthesis process and investigating the properties and applications of these compounds in more detail.
properties
IUPAC Name |
[3-benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-18(13-22)21(19)12-16-5-3-2-4-6-16/h2-11,22H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDSSRJDRLTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol |
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